3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide
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Overview
Description
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a complex organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a benzyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminophenol with benzyl chloride to form a benzoxazole intermediate. This intermediate is then reacted with 2,5-dimethylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl and dimethylphenyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-N-(2,5-dimethylphenyl)-4-oxophthalazine-1-carboxamide
- 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethylphenyl)propanamide hydrochloride
Uniqueness
Compared to similar compounds, 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide stands out due to its specific structural features, such as the benzoxazole ring and the presence of both benzyl and dimethylphenyl groups
Properties
Molecular Formula |
C24H20N4O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-6-4-5-16(13-18)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)17-9-7-15(2)8-10-17/h4-13H,3,14H2,1-2H3 |
InChI Key |
BEHKKCQZJUNDOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4 |
Origin of Product |
United States |
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